2-(3,4-dimethoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with both aromatic and heterocyclic components, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization with a suitable reagent to form the oxazole ring. The final step involves the acylation of the oxazole derivative with acetic anhydride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethoxyphenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide
- 2-(3,4-dimethoxyphenyl)-N-[(5-ethyl-1,2-oxazol-3-yl)methyl]acetamide
- 2-(3,4-dimethoxyphenyl)-N-[(5-propyl-1,2-oxazol-3-yl)methyl]acetamide
Uniqueness
Compared to similar compounds, 2-(3,4-dimethoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide exhibits unique properties due to the presence of the phenyl group on the oxazole ring. This structural feature can influence its reactivity, biological activity, and overall stability, making it a valuable compound for specific research applications.
Biological Activity
2-(3,4-Dimethoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound's IUPAC name is This compound , and it has a molecular formula of C20H20N2O4. The presence of both methoxy groups and an oxazole ring contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or microbial growth.
- Receptor Modulation : The compound could interact with various receptors, leading to altered signaling pathways that promote therapeutic effects.
Anticancer Properties
Research has highlighted the anticancer potential of this compound. A study indicated that derivatives containing oxazole rings exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), SK-MEL-2 (skin cancer), SK-OV-3 (ovarian cancer), and HCT15 (colon cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 4.27 µg/mL to higher concentrations depending on the specific cell line tested .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against certain bacterial strains, indicating potential as an antimicrobial agent. The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.
Study 1: Anticancer Evaluation
A systematic evaluation was conducted on a series of compounds related to this compound. The study found that:
- Compound Efficacy : Compounds with similar structural features showed promising results against various cancer cell lines.
Cell Line | IC50 (µg/mL) | Reference |
---|---|---|
A549 (Lung) | 4.27 | |
SK-MEL-2 (Skin) | 6.10 | |
SK-OV-3 (Ovary) | 5.50 | |
HCT15 (Colon) | 7.00 |
Study 2: Mechanistic Insights
Another study focused on the mechanistic insights into how this compound interacts with cellular targets. It was found that:
- Target Identification : The compound binds to specific proteins involved in cell cycle regulation, leading to apoptosis in cancer cells.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-24-17-9-8-14(10-19(17)25-2)11-20(23)21-13-16-12-18(26-22-16)15-6-4-3-5-7-15/h3-10,12H,11,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWVGAWTTZNCIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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